molecular formula C11H18O B12380144 3,4-Dimethyl-2-pentylfuran-d4

3,4-Dimethyl-2-pentylfuran-d4

Cat. No.: B12380144
M. Wt: 170.28 g/mol
InChI Key: YZDOLIFUHOBZGC-RUKOHJPDSA-N
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Description

3,4-Dimethyl-2-pentylfuran-d4 is a deuterated analog of 3,4-Dimethyl-2-pentylfuran. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it particularly useful in various scientific research applications. The molecular formula of this compound is C11H14D4O, and it has a molecular weight of 170.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-2-pentylfuran-d4 typically involves the incorporation of deuterium into the parent compound, 3,4-Dimethyl-2-pentylfuran. One common method is the deuterium exchange reaction, where the hydrogen atoms in the parent compound are replaced with deuterium atoms using deuterated reagents under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale deuterium exchange reactions. These reactions are carried out in specialized reactors designed to handle deuterated reagents and ensure high yields of the deuterated product. The process may also involve purification steps to isolate the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-2-pentylfuran-d4 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan carboxylic acids, while reduction can produce tetrahydrofuran derivatives .

Scientific Research Applications

3,4-Dimethyl-2-pentylfuran-d4 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-2-pentylfuran-d4 involves its interaction with various molecular targets and pathways. The deuterium labeling allows researchers to track the compound’s behavior in different environments. The furan ring structure can interact with enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and quantification in various studies, making it a valuable tool in scientific research .

Properties

Molecular Formula

C11H18O

Molecular Weight

170.28 g/mol

IUPAC Name

3,4-dimethyl-2-(4,4,5,5-tetradeuteriopentyl)furan

InChI

InChI=1S/C11H18O/c1-4-5-6-7-11-10(3)9(2)8-12-11/h8H,4-7H2,1-3H3/i1D2,4D2

InChI Key

YZDOLIFUHOBZGC-RUKOHJPDSA-N

Isomeric SMILES

[2H]C([2H])C([2H])([2H])CCCC1=C(C(=CO1)C)C

Canonical SMILES

CCCCCC1=C(C(=CO1)C)C

Origin of Product

United States

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